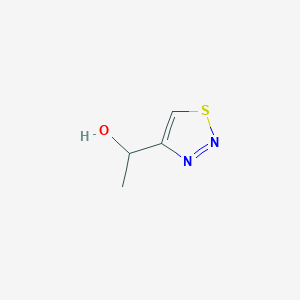

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(thiadiazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3(7)4-2-8-6-5-4/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHIDRLVLLCXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSN=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

General Approaches to 1,2,3-Thiadiazole (B1210528) Scaffolds

The formation of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing derivatives like the subject compound. Various methods have been developed, ranging from classical cyclization reactions to more efficient one-pot procedures.

The Hurd-Mori synthesis, discovered in 1955, is a classical and widely utilized method for preparing 1,2,3-thiadiazoles. wikipedia.orgthieme-connect.de This reaction involves the cyclization of hydrazone derivatives, which have an α-methylene group, using thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.de Typically, acyl or sulfonyl hydrazones serve as the starting materials. thieme-connect.de

The reaction mechanism is thought to proceed through the attack of thionyl chloride on the E-isomer of the hydrazone. thieme-connect.de This is followed by cyclization and the subsequent loss of other molecules to yield the 1,2,3-thiadiazole ring system. thieme-connect.de A proposed mechanism involves the formation of an N-tosyldihydrothiadiazole S-oxide intermediate, which then undergoes a Pummerer-like rearrangement. clockss.org The success and regioselectivity of the Hurd-Mori reaction can be significantly influenced by the nature of substituents on the starting materials. nih.govresearchgate.net For instance, electron-withdrawing groups on a pyrrolidine (B122466) precursor have been shown to give superior yields compared to electron-donating groups. nih.govresearchgate.net

While thionyl chloride is the traditional reagent, other sulfur-containing reagents like sulfur dichloride (SCl₂) and disulfur (B1233692) dichloride (S₂Cl₂) have also been employed, in some cases providing higher yields. thieme-connect.de The reaction has been used to synthesize a variety of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.de

Table 1: Examples of Hurd-Mori Cyclization Conditions

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ketone Semicarbazones | Thionyl Chloride | Room Temperature | 1,2,3-Thiadiazole Derivatives | - | researchgate.net |

| N-Tosylhydrazones | Sulfur Dichloride | - | 1,2,3-Thiadiazole Derivatives | Good | thieme-connect.de |

| Methyl tetrahydro-4-oxothiophene-3-carboxylate tosylhydrazone | Thionyl Chloride | - | Methyl thieno[3,2-d] wikipedia.orgresearchgate.netthiadiazole-6-carboxylate | - | clockss.orgrsc.org |

Hydrazonoyl halides are versatile synthons for constructing a wide array of heterocyclic compounds, including 1,2,3-thiadiazoles. researchgate.netmdpi.com These compounds, with the general formula R-C(X)=N-NH-R', where X is a halogen, can react with various sulfur-containing nucleophiles. arkat-usa.org The reaction often proceeds through the in-situ generation of nitrilimines, which are highly reactive 1,3-dipoles that can undergo cycloaddition reactions. mdpi.comnih.gov

One common approach involves the reaction of hydrazonoyl halides with sources of sulfur such as potassium thiocyanate (B1210189) or thiosemicarbazide (B42300). researchgate.nettandfonline.com For example, reacting hydrazonoyl halides with potassium thiocyanate can yield thiadiazoline intermediates. tandfonline.com Similarly, reactions with various thiourea (B124793) and thiosemicarbazide derivatives can lead to the formation of 1,3,4-thiadiazoles or other related heterocycles, depending on the reaction conditions and the structure of the reactants. researchgate.netresearchgate.net The reaction of trifluoromethylated hydrazonoyl halides with thiocarbonyl compounds has been shown to produce trifluoromethylated 1,3,4-thiadiazoles via regioselective [3+2] cycloadditions. beilstein-journals.org

The mechanism can involve either a 1,3-dipolar cycloaddition pathway or a nucleophilic substitution followed by intramolecular cyclization. arkat-usa.orgresearchgate.net For instance, the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate can proceed via nucleophilic substitution to form an S-alkylated intermediate, which then cyclizes to the thiadiazole product. researchgate.net

One such strategy involves a three-component reaction of methyl ketones, p-toluenesulfonyl hydrazide, and a sulfur source like potassium thiocyanate. rsc.org This I₂/CuCl₂-promoted reaction is practical due to its use of simple, commercially available starting materials and its tolerance for a broad range of functional groups. rsc.org

Another innovative one-pot, transition-metal-free approach utilizes the reaction of enaminones, tosylhydrazine, and elemental sulfur. acs.orgnih.govorganic-chemistry.orgacs.org This reaction, mediated by iodine in dimethyl sulfoxide (B87167) (DMSO), proceeds through the formation of C–S, S–N, and C–N bonds in a tandem process to construct 5-acyl-1,2,3-thiadiazoles in moderate to excellent yields. acs.orgnih.govorganic-chemistry.orgacs.org The operational simplicity and compatibility with various functional groups make this a valuable method. acs.orgorganic-chemistry.orgacs.org

Table 2: Comparison of One-Pot Synthetic Strategies for 1,2,3-Thiadiazoles

| Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| Methyl ketones, p-toluenesulfonyl hydrazide, potassium thiocyanate | I₂/CuCl₂ | Odorless sulfur source, broad substrate scope | rsc.org |

| Enaminones, tosylhydrazine, elemental sulfur | I₂/DMSO | Transition-metal-free, operationally simple | acs.orgnih.govorganic-chemistry.orgacs.org |

| N-tosyl hydrazones, sulfur | TBAI | Metal-free, improvement on Hurd-Mori | organic-chemistry.org |

Synthesis of the 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one (B3381833) Precursor

The direct precursor to the title alcohol is 1-(1,2,3-thiadiazol-4-yl)ethan-1-one. Its synthesis involves the formation of the thiadiazole ring substituted with an acetyl group at the 4-position.

The synthesis of the ketone precursor can be achieved through the reaction of appropriately substituted hydrazonoyl halides with various thio-compounds. A common method involves reacting hydrazonoyl halides with reagents like potassium thiocyanate, thiosemicarbazide, or carbon disulfide. researchgate.net For example, N-(4-nitrophenyl)acetohydrazonoyl bromide has been reacted with 2-(methylthio)carbonthioyl hydrazones in ethanol (B145695) with triethylamine (B128534) to produce 1,3,4-thiadiazole (B1197879) derivatives. d-nb.info Similarly, the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate is a documented route to form thiadiazole structures. researchgate.net These reactions build upon the general principles of using hydrazonoyl halides as precursors for heterocyclic synthesis.

Condensation reactions are crucial for assembling the final ketone structure. In one synthetic route, 1-{(5Z)-5-[(4- methoxyphenyl) imino]-4-phenyl-4,5-dihydro- 1,3,4-thiadiazol-2-yl}ethanone was prepared by condensing methyl (4-methoxyphenyl) carbamodithioate with (1E)- 2-oxo-N-phenylpropanehydrazonoyl chloride. orientjchem.org The ketone moiety on the thiadiazole ring is reactive and can participate in further condensation reactions, such as forming hydrazones or α,β-unsaturated ketones. The synthesis of various 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols has been achieved starting from 1-(5-alkyl-2,4-dihydroxyphenyl)-2-arylethan-1-ones, which undergo condensation with ethyl carbazate (B1233558) followed by Hurd-Mori cyclization. lmaleidykla.lt

Reduction Strategies for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol

The reduction of the 1,2,3-thiadiazole ring system presents a notable challenge in synthetic chemistry. The 1,2,3-thiadiazole ring has been shown to be resistant to reduction by common reducing agents. nih.gov In many instances, attempts at reduction result in either the recovery of the starting material or the decomposition of the compound into a complex mixture of unidentifiable products and tars. nih.gov

An unconventional reduction of a related compound, ethyl 1,2,3-thiadiazole-4-carboxylate, using samarium and iodine in methanol (B129727) at low temperatures, led to an unexpected dimeric ring enlargement with the addition of a sulfur atom, yielding dimethyl 1,2,5-trithiepane-4,6-dicarboxylates as a cis/trans isomeric mixture. nih.gov This highlights the unique reactivity of the 1,2,3-thiadiazole nucleus under specific reductive conditions.

Innovative Synthetic Methodologies for 1,2,3-Thiadiazole Analogues

The Hurd-Mori synthesis is a widely recognized and versatile method for constructing the 1,2,3-thiadiazole ring. wikipedia.orgchemicalbook.com This reaction typically involves the cyclization of hydrazone derivatives, which have an α-methylene group, using thionyl chloride. wikipedia.orgthieme-connect.de The Hurd-Mori reaction has been successfully applied to the synthesis of a wide array of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.de For instance, the reaction of hydrazones derived from tosyl hydrazine (B178648) and ethyl methyl ketone with thionyl chloride results in the formation of 4,5-disubstituted 1,2,3-thiadiazoles. chemicalbook.com

Recent advancements have introduced several innovative and more efficient methods for the synthesis of 1,2,3-thiadiazole analogues, improving upon the traditional Hurd-Mori protocol. These modern approaches often feature milder reaction conditions, the use of catalysts, and alternative reagents to enhance yields and substrate scope.

Furthermore, visible light photocatalysis using cercosporin (B1668469) has been employed for the synthesis of 1,2,3-thiadiazoles with good regioselectivity and compatibility with various functional groups under mild and environmentally friendly conditions. organic-chemistry.org An iodine/DMSO mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur has also been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. organic-chemistry.org Additionally, a metal- and oxidant-free electrochemical method has been reported for the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur. researchgate.net

The synthesis of pyrazolyl-1,2,3-thiadiazole scaffolds has been achieved through Hurd-Mori cyclization conditions. mdpi.com This involves the reaction of pyrazolyl-phenylethanones with semicarbazide (B1199961) to form a semicarbazone intermediate, which is then cyclized with thionyl chloride. mdpi.com Multi-component reactions, such as the Ugi four-component reaction (U-4CR), have also been utilized for the one-step synthesis of substituted 1,2,3-thiadiazoles. mdpi.com

The choice of protecting groups can significantly influence the success of the cyclization reaction. In the synthesis of pyrrolo[2,3-d] wikipedia.orgchemicalbook.comCurrent time information in Bangalore, IN.thiadiazole-6-carboxylates via the Hurd-Mori reaction, it was found that an electron-withdrawing N-protecting group, such as a methyl carbamate, resulted in superior yields compared to electron-donating groups like alkyl substituents. nih.gov

| Method | Reactants | Reagents/Catalysts | Key Features | Reference |

| Hurd-Mori | Hydrazones with α-methylene group | Thionyl chloride | Widely applicable, versatile | wikipedia.orgchemicalbook.com |

| TBAI-catalyzed | N-tosylhydrazones, elemental sulfur | Tetrabutylammonium iodide (TBAI) | Metal-free | organic-chemistry.org |

| Ammonium (B1175870) thiocyanate | Tosylhydrazones | Ammonium thiocyanate | Room temperature, good yields | organic-chemistry.org |

| Visible light photocatalysis | Not specified | Cercosporin | Mild, environmentally friendly | organic-chemistry.org |

| Iodine/DMSO mediated | Enaminones, tosylhydrazine, elemental sulfur | Iodine, Dimethyl sulfoxide (DMSO) | Transition-metal-free | organic-chemistry.org |

| Electrochemical | N-tosylhydrazones, elemental sulfur | None (electrons as reagents) | Metal- and oxidant-free | researchgate.net |

| Ugi 4-component reaction | Amine, aldehyde, isocyanide, thiadiazole | Not specified | One-step, multi-component | mdpi.com |

Mechanistic Pathways in Thiadiazole Ring Formation

The formation of the 1,2,3-thiadiazole ring via the Hurd-Mori synthesis from hydrazones and thionyl chloride is a well-studied process. e-bookshelf.dewikipedia.org The proposed mechanism involves the attack of thionyl chloride on the hydrazone. thieme-connect.de Kinetic studies on the reaction of thionyl chloride with para-substituted acetophenone (B1666503) semicarbazones suggest that the reaction proceeds through the attack of thionyl chloride on the E-isomer of the hydrazone. thieme-connect.de This is followed by cyclization and subsequent loss of other molecules to form the stable 1,2,3-thiadiazole ring system. thieme-connect.de

The nature of the substituent on the pyrrolidine nitrogen has been shown to have a significant effect on the cyclization process during the synthesis of pyrrolo[2,3-d] wikipedia.orgchemicalbook.comCurrent time information in Bangalore, IN.thiadiazoles. Electron-withdrawing groups on the nitrogen of the pyrrolidine precursor lead to higher yields of the desired bicyclic 1,2,3-thiadiazoles, while electron-donating groups result in poor conversion. nih.gov

Theoretical studies using the restricted active space self-consistent field (RASSCF) method have been employed to investigate the photochemical isomerization reactions of 1,2,3-thiadiazole. nih.govacs.org These computational studies suggest a reaction pathway that involves the reactant being promoted to the Franck-Condon region, followed by passage through a conical intersection to form an intermediate, which then proceeds through transition states to the final photoproducts. nih.govacs.org These investigations provide a deeper understanding of the electronic and structural changes that occur during the transformation of the 1,2,3-thiadiazole ring. nih.govacs.org

Computational and Theoretical Investigations of 1 1,2,3 Thiadiazol 4 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized ground-state geometry and electronic properties of molecules. universci.com Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311G(d,p) are frequently used to perform geometry optimization. universci.commdpi.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of the molecule.

For 1,2,3-thiadiazole (B1210528) and its derivatives, DFT calculations have established that the five-membered ring is planar. lew.ro The introduction of a substituent, such as the 1-hydroxyethyl group in 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol, influences the local geometry. DFT calculations can precisely model these structural parameters. The optimized geometry is crucial as it serves as the foundation for all subsequent computational analyses, including frequency, orbital, and spectral predictions.

Table 1: Representative Calculated Geometric Parameters for a 1,2,3-Thiadiazole Ring System Based on DFT Studies. (Note: These are typical values for the 1,2,3-thiadiazole core based on studies of related compounds and serve as an illustration.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N-N Bond Length | ~1.28 - 1.30 Å |

| N-S Bond Length | ~1.65 - 1.70 Å |

| C-S Bond Length | ~1.70 - 1.75 Å |

| C-N Bond Length | ~1.32 - 1.35 Å |

| C-C Bond Length | ~1.40 - 1.43 Å |

| N-N-S Bond Angle | ~110 - 112° |

| N-S-C Bond Angle | ~95 - 97° |

| S-C-C Bond Angle | ~115 - 117° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. mdpi.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For thiadiazole derivatives, studies show the HOMO and LUMO are often distributed across the heterocyclic ring and adjacent substituents. nih.govjchemlett.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. lew.ro A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. jchemlett.com This gap is directly related to the molecule's electronic properties and its potential for intramolecular charge transfer. Computational studies on various 1,2,3-thiadiazole derivatives show that the nature and position of substituents significantly affect the HOMO and LUMO energy levels and, consequently, the energy gap. lew.ro

Table 2: Representative FMO Energies and Energy Gaps for Various Thiadiazole Derivatives. (Note: Data is compiled from studies on different thiadiazole compounds to illustrate typical value ranges.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-methyl-1,2,3-thiadiazole | -7.31 | -1.61 | 5.70 |

| 4-fluoro-1,2,3-thiadiazole | -7.79 | -2.25 | 5.54 |

| Aryl-substituted 1,3,4-thiadiazole (B1197879) 1 | -6.23 | -2.42 | 3.81 |

| Aryl-substituted 1,3,4-thiadiazole 2 | -6.28 | -2.58 | 3.70 |

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict and help interpret various types of spectra, including NMR, IR, and UV-Vis. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features. dergipark.org.tr

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) within the DFT framework. jocpr.com The calculated shifts for ¹H and ¹³C nuclei can be correlated with experimental data, aiding in the complete structural elucidation of complex molecules. dergipark.org.trmdpi.com For this compound, key predicted shifts would include those for the thiadiazole ring carbons and proton, the carbinol carbon and proton (CH-OH), and the methyl group.

Similarly, theoretical Infrared (IR) spectra can be calculated by performing a frequency analysis on the optimized molecular geometry. tandfonline.com The resulting vibrational frequencies correspond to stretching, bending, and other molecular vibrations. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental FT-IR spectra. tandfonline.commdpi.com

Table 3: Illustrative Comparison of Theoretical and Experimental Spectral Data for Thiadiazole Derivatives. (Note: This table presents the types of data obtained from computational spectroscopy for analogous compounds.)

| Analysis Type | Key Feature | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Thiadiazole Ring Carbons | 150-165 ppm | 150-165 ppm nih.govmdpi.com |

| ¹H NMR | Thiadiazole Ring Proton | 8.5-9.0 ppm | ~8.6 ppm thieme-connect.de |

| IR Spectroscopy | C=N Stretch | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ mdpi.com |

| IR Spectroscopy | Ring Stretch | ~1300-1400 cm⁻¹ | ~1300-1400 cm⁻¹ |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. youtube.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com These calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent environment on the electronic transitions. For thiadiazole derivatives, the main absorption bands typically correspond to π → π* transitions within the aromatic system. thieme-connect.demdpi.com

Table 4: Representative Theoretical UV-Vis Absorption Data for Thiophene and Thiadiazole-based Compounds. (Note: Values are for related heterocyclic systems to illustrate typical TD-DFT results.)

| Compound System | Calculated λmax (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| Terthiophene Analogue | 383 | 1.17 | HOMO → LUMO |

| Thiophene-Thiadiazole-Thiophene | 354 | 1.11 | HOMO → LUMO |

| Thiophene-Oxadiazole-Thiophene | 323 | 1.07 | HOMO → LUMO |

Conformational Analysis and Stability Studies

For flexible molecules like this compound, conformational analysis is essential for identifying the most stable three-dimensional arrangements. acs.org The molecule has rotational freedom around the single bond connecting the chiral carbon of the hydroxyethyl (B10761427) group to the thiadiazole ring.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this bond and calculating the energy at each step. This process identifies energy minima, corresponding to stable conformers (rotamers), and energy maxima, corresponding to transition states between them. The relative energies of the stable conformers determine their population at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or crystal lattice packing. For other heterocyclic systems, DFT calculations have successfully determined the relative stability of different conformers.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties of a molecule. Descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness, are fundamental in predicting a molecule's reactivity and stability. These reactivity indices offer a quantitative measure of how a molecule will interact with other chemical species, making them crucial for understanding reaction mechanisms and designing new molecules with desired properties.

Future computational studies on This compound would be valuable. Such research would likely involve the use of Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate the key electronic descriptors.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (For Illustrative Purposes)

| Descriptor | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Indicates the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Indicates the ability to accept electrons. |

| Energy Gap | ΔE | - | Relates to the chemical reactivity and stability. |

| Electronegativity | χ | - | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | - | Measures the resistance to change in electron distribution. |

| Chemical Softness | S | - | The reciprocal of chemical hardness. |

Note: The values in this table are hypothetical and are included to illustrate the type of data that would be generated from quantum chemical calculations. No experimental or calculated data for this specific compound has been found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. These computational models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. By identifying the key molecular features that govern a particular biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A comprehensive search of the scientific literature indicates that no specific QSAR studies have been reported for a series of compounds centered around the This compound scaffold. QSAR analyses have been extensively applied to various classes of thiadiazole derivatives, particularly those based on the 1,3,4-thiadiazole ring, to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. These studies typically employ a range of molecular descriptors, including topological, electronic, and steric parameters, to build predictive models.

For a QSAR study on This compound and its analogues to be conducted, a dataset of compounds with measured biological activity would first need to be established. Subsequently, various molecular descriptors for these compounds would be calculated. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to develop a QSAR model that correlates these descriptors with the observed activity.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogues

| Descriptor Type | Examples | Relevance to QSAR |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Govern electrostatic and orbital interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Relate to the molecule's partitioning between aqueous and lipid environments, affecting absorption and distribution. |

| Topological | Connectivity indices, Wiener index | Numerically describe the atomic connectivity and branching of the molecule. |

Note: This table provides examples of descriptors that would be relevant in a QSAR study. The development of an actual QSAR model requires a dataset of compounds with known biological activities, which is currently unavailable for this specific chemical series.

Chemical Reactivity and Derivatization Studies of 1 1,2,3 Thiadiazol 4 Yl Ethan 1 Ol

Reactions Involving the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an electron-deficient heteroaromatic system. This electronic nature significantly influences its reactivity, particularly its susceptibility to substitution and ring-opening reactions.

Electrophilic Substitution Pathways

The 1,2,3-thiadiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. Computational studies indicate that both carbon atoms, C4 and C5, are electron-deficient, which makes electrophilic attack at these positions challenging compared to electron-rich aromatic systems. chemicalbook.com The nitrogen atoms are potential sites for electrophilic attack (e.g., quaternization), but substitution on the carbon skeleton is not facile. chemicalbook.comchemicalbook.com

However, the reactivity is highly dependent on the substituents present on the ring. researchgate.net While the parent ring is deactivated, substitution, when forced, preferentially occurs at the C5 position, which is the most common site for nucleophilic substitution and deprotonation. chemicalbook.commq.edu.au The presence of activating groups on the ring can facilitate electrophilic attack, but for the unsubstituted 1,2,3-thiadiazole core within the title compound, such reactions are not common.

Cycloreversion Reactions

A characteristic reaction of 1,2,3-thiadiazoles is their tendency to undergo cycloreversion, often initiated by heat, light, or base. This process typically involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. mq.edu.au

Base-induced cycloreversion of 4-substituted-1,2,3-thiadiazoles proceeds via deprotonation at the C5 position. This is followed by ring-opening and elimination of dinitrogen to generate a highly reactive alkynethiolate intermediate. mq.edu.au This intermediate can exist in equilibrium with its tautomeric form, a thioketene, upon protonation. These reactive species can be trapped in situ by various reagents, leading to the synthesis of other heterocyclic systems or undergoing dimerization. For instance, thioketenes generated from 1,2,3-thiadiazoles have been used in [3+2] cycloaddition reactions with isonitriles to furnish substituted thiazoles. rsc.org

Oxidative processes can also lead to the breakdown of the 1,2,3-thiadiazole ring. For example, oxidation by cytochrome P450 enzymes can result in the extrusion of all three heteroatoms, leading to the formation of acetylenic compounds from monocyclic 1,2,3-thiadiazoles. nih.gov

Transformations at the Ethan-1-ol Moiety

The secondary alcohol group attached to the C4 position of the thiadiazole ring provides a versatile handle for a range of chemical transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to the Ketone

The secondary alcohol of 1-(1,2,3-thiadiazol-4-yl)ethan-1-ol can be readily oxidized to the corresponding ketone, 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (B3381833). This is a standard transformation in organic synthesis, and a wide variety of oxidizing agents can be employed. libretexts.orgbyjus.com The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. byjus.com Unlike primary alcohols, secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically demanding. byjus.comchemguide.co.uk

A selection of common reagents for this oxidation is presented in the table below. The choice of reagent often depends on the desired reaction conditions, such as temperature, pH, and tolerance of other functional groups within the molecule.

| Oxidizing Agent/System | Common Name/Acronym | Typical Conditions | Notes |

| Chromic acid (H₂CrO₄) | Jones Reagent | Acetone, H₂SO₄ | Strong oxidant, harsh acidic conditions. libretexts.org |

| Pyridinium chlorochromate | PCC | CH₂Cl₂ | Milder than Jones reagent, suitable for sensitive substrates. libretexts.orgchemistryviews.org |

| Pyridinium dichromate | PDC | CH₂Cl₂ | Similar to PCC. chemistryviews.org |

| Dimethyl sulfoxide (B87167) / Oxalyl chloride | Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temp. | Mild, avoids heavy metals, requires low temperatures. chemistryviews.org |

| o-Iodoxybenzoic acid | IBX | DMSO | A hypervalent iodine reagent, often used for mild oxidations. |

| Dess-Martin Periodinane | DMP | CH₂Cl₂ | Mild, neutral conditions, good for sensitive substrates. libretexts.orgchemistryviews.org |

| Sodium hypochlorite (B82951) / TEMPO | TEMPO-catalyzed oxidation | NaOCl, TEMPO (cat.) | Catalytic, uses bleach as the terminal oxidant. organic-chemistry.org |

Esterification and Etherification Reactions

The hydroxyl group of the ethan-1-ol moiety is nucleophilic and can participate in both esterification and etherification reactions.

Esterification: Esters can be synthesized by reacting this compound with a carboxylic acid or its derivative. The most common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgchemguide.co.uk The reaction is an equilibrium process, and water is removed to drive it towards the product. wikipedia.org For more sensitive substrates or to achieve faster reaction rates under milder conditions, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, typically in the presence of a non-nucleophilic base like pyridine. chemguide.co.ukchemistrysteps.com

Etherification: The synthesis of ethers from this compound can be achieved through several methods. One approach is the acid-catalyzed dehydration, where two molecules of the alcohol condense to form a symmetrical ether. However, this method requires careful temperature control to avoid the competing elimination reaction that forms an alkene. masterorganicchemistry.comlibretexts.org A more general and widely used method is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. More recent methods include iron-catalyzed dehydrative etherification reactions that can directly couple two different alcohols. acs.org

Synthesis of Novel Derivatives and Analogs

The this compound scaffold and its ketone analog are valuable precursors for the synthesis of a wide array of novel derivatives. A key strategy for synthesizing the core 1,2,3-thiadiazole ring system is the Hurd-Mori reaction. wikipedia.org This reaction involves the cyclization of α-methylene ketone hydrazones (often tosyl- or acylhydrazones) with thionyl chloride (SOCl₂). wikipedia.orgurfu.ru This method is versatile and has been employed to create various substituted 1,2,3-thiadiazoles. nih.govresearchgate.netresearchgate.net

Starting from the ketone, 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, further derivatization is readily achievable. For example, condensation with hydrazine (B178648) derivatives can produce hydrazones, which are versatile intermediates themselves. These can be cyclized to form new heterocyclic rings, creating hybrid molecules that link the 1,2,3-thiadiazole moiety to other systems like pyrazoles or other thiadiazole rings. nih.govd-nb.info

The following table highlights some examples of derivatives and analogs synthesized from or incorporating the 1-(1,2,3-thiadiazol-4-yl) moiety.

| Derivative Class | Synthetic Precursor | Key Reaction | Resulting Structure |

| Pyrrolo[2,3-d] chemistryviews.orgwikipedia.orgthiadiazoles | N-protected pyrrolidinone hydrazone | Hurd-Mori Cyclization | Fused bicyclic heteroaromatic system. nih.gov |

| Chiral 1,2,3-Thiadiazoles | Chiral ketone semicarbazones | Hurd-Mori Cyclization | Thiadiazoles with stereocenters derived from natural products. urfu.ru |

| 1,3,4-Thiadiazole-1,2,3-Triazole Hybrids | 1-(Triazol-4-yl)ethan-1-one | Condensation with thiosemicarbazide (B42300), then cyclization | A molecule containing both 1,2,3-triazole and 1,3,4-thiadiazole (B1197879) rings. nih.gov |

| 1,3,4-Thiadiazole Derivatives | 1-(Pyrazol-4-yl)ethan-1-one hydrazone | Reaction with hydrazonoyl chlorides | A molecule linking pyrazole (B372694) and 1,3,4-thiadiazole moieties. d-nb.info |

These studies demonstrate the chemical versatility of this compound and its derivatives, highlighting their utility as platforms for generating diverse and complex heterocyclic structures.

Modifications on the Thiadiazole Ring

The 1,2,3-thiadiazole ring, while aromatic, can undergo specific transformations under certain conditions. These reactions alter the core heterocyclic structure, leading to new classes of compounds.

One notable transformation of the 1,2,3-thiadiazole ring is its acid-catalyzed rearrangement. When 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is treated with hydrochloric acid in ethanol (B145695), it can undergo a rearrangement to form NH-1,2,3-triazole derivatives. This process is believed to proceed through a triazoline intermediate. Another potential reaction pathway for the 1,2,3-thiadiazole ring is cycloreversion, which would result in the formation of a diazo compound and acetylene, although under certain conditions, rearrangement is the dominant pathway.

Modifications at the Ethanol Side Chain

The ethanol side chain of this compound, and more commonly the acetyl group of its precursor ketone, is the primary site for derivatization. The carbonyl group of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is highly reactive towards nucleophilic addition and condensation reactions.

A key initial reaction at this side chain is the condensation with various hydrazine derivatives. For example, reaction with methyl hydrazinecarbodithioate or thiosemicarbazide leads to the formation of the corresponding hydrazone derivatives. researchgate.netbiointerfaceresearch.comd-nb.info These hydrazones are stable intermediates and crucial for the subsequent construction of more complex heterocyclic systems. researchgate.netbiointerfaceresearch.comd-nb.info

The following table summarizes the key intermediates formed from the modification of the acetyl side chain of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one:

| Starting Material | Reagent | Product | Reference(s) |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | Methyl hydrazinecarbodithioate | Methyl 2-(1-(1,2,3-Thiadiazol-4-yl)ethylidene)hydrazine-1-carbodithioate | researchgate.netbiointerfaceresearch.com |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | Thiosemicarbazide | 2-(1-(1,2,3-Thiadiazol-4-yl)ethylidene)hydrazine-1-carbothioamide | d-nb.info |

Furthermore, the hydroxyl group of this compound can be a part of the final synthesized hybrid molecules, indicating its stability during certain reaction sequences. srce.hr

Formation of Fused and Hybrid Heterocyclic Systems

The derivatized side chain of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is an excellent platform for the synthesis of various fused and hybrid heterocyclic systems. These reactions typically involve the cyclization of the hydrazone intermediates with appropriate reagents.

Thiadiazole-Triazole Hybrid Structures

The synthesis of hybrid molecules containing both thiadiazole and triazole rings can be achieved through various synthetic routes. One approach involves the reaction of a thiadiazole precursor with reagents that build the triazole ring. For instance, a review highlights that 1,2,3-thiadiazole acetanilide (B955) derivatives can be reacted with isothiocyanate to form an isothiocyanic ester, which then cyclizes in alkaline conditions to yield a 1,2,4-triazole (B32235) with a 1,2,3-thiadiazole substituent. mdpi.com

A more direct formation of a triazole from the 1,2,3-thiadiazole ring is the acid-catalyzed rearrangement of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, which yields NH-1,2,3-triazoles.

The table below presents an example of a thiadiazole-triazole hybrid derivative.

| Starting Material | Reaction Condition | Product | Reference(s) |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | HCl/ethanol | NH-1,2,3-triazole derivative | |

| 1,2,3-Thiadiazole acetanilide derivative | 1. Isothiocyanate 2. Alkaline conditions | 1,2,4-Triazole with 1,2,3-thiadiazole substituent | mdpi.com |

Thiadiazole-Thiazole Derivatives

The construction of thiadiazole-thiazole hybrid structures from 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one typically proceeds through a thiosemicarbazone intermediate. The thiosemicarbazone, formed by the reaction of the ketone with thiosemicarbazide, can then be cyclized with α-haloketones (e.g., ω-bromoacetophenone) to yield the corresponding thiazole (B1198619) derivative. arkat-usa.org

The general scheme for this synthesis is as follows:

Formation of Thiosemicarbazone: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one reacts with thiosemicarbazide.

Cyclization: The resulting thiosemicarbazone reacts with an α-haloketone in the presence of a base to form the thiazole ring.

Below is a table of representative thiadiazole-thiazole derivatives.

| Starting Ketone | Intermediate | Cyclizing Agent | Product | Reference(s) |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | 2-(1-(1,2,3-Thiadiazol-4-yl)ethylidene)hydrazine-1-carbothioamide | ω-Bromoacetophenone derivatives | 2-(2-(1-(1,2,3-Thiadiazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazole | arkat-usa.org |

Thiadiazole-Pyrazole Derivatives

The synthesis of thiadiazole-pyrazole hybrids can be achieved by constructing the pyrazole ring onto the 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one backbone. A common method for pyrazole synthesis is the Knorr pyrazole synthesis and related reactions.

This can be accomplished by first converting the ketone into a hydrazone by reacting it with hydrazine hydrate. The subsequent reaction of this hydrazone with a 1,3-dicarbonyl compound, in the presence of an acid catalyst, leads to the formation of the pyrazole ring.

The general synthetic pathway is outlined below:

Hydrazone Formation: 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is reacted with hydrazine hydrate.

Cyclocondensation: The hydrazone undergoes cyclocondensation with a 1,3-dicarbonyl compound (e.g., acetylacetone) to yield the pyrazole ring.

The following table illustrates the formation of a thiadiazole-pyrazole hybrid.

| Starting Ketone | Intermediate | Cyclizing Agent | Product |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | 1-(1-(1,2,3-Thiadiazol-4-yl)ethylidene)hydrazine | 1,3-Dicarbonyl compound (e.g., Pentane-2,4-dione) | 4-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole |

Academic Research Applications and Functional Chemistry of 1 1,2,3 Thiadiazol 4 Yl Ethan 1 Ol and Its Derivatives

Utilization as Building Blocks in Organic Synthesis

The 1,2,3-thiadiazole (B1210528) motif, including 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol, serves as a valuable scaffold in the construction of more complex molecular architectures. nanobioletters.comd-nb.infoshachemlin.com The inherent reactivity of the thiadiazole ring and its substituents allows for a variety of chemical modifications, making it a versatile starting material. For instance, the ketone group in the related compound 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (B3381833) enhances its reactivity for nucleophilic additions and condensations.

Reagent Applications in Specific Organic Transformations

Beyond their role as foundational skeletons, 1,2,3-thiadiazole derivatives, including analogs of this compound, function as critical reagents in a variety of organic transformations. For example, hydrazonoyl halides, which can be derived from thiadiazole precursors, are utilized in the synthesis of diverse nitrogen, oxygen, and sulfur-containing compounds. d-nb.info The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)-carbonthioyl]hydrazones in the presence of triethylamine (B128534) is a known method to afford 1,3,4-thiadiazole (B1197879) derivatives. d-nb.info

Investigations into Biological Activities (Scaffold-Based Studies)

The thiadiazole scaffold is a prominent feature in a multitude of biologically active molecules, prompting extensive research into the pharmacological potential of its derivatives. acs.orgmdpi.com The ability of the thiadiazole ring to cross cellular membranes and interact with various biological targets contributes to its diverse bioactivities.

Antimicrobial and Antifungal Activity Studies

A significant body of research has focused on the antimicrobial and antifungal properties of thiadiazole derivatives. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. d-nb.infoacs.orgnih.gov

Antimicrobial Activity:

Derivatives of 1,3,4-thiadiazole have shown notable activity against both Gram-positive and Gram-negative bacteria. d-nb.infoijpcbs.com For instance, certain synthesized 1,3,4-thiadiazole derivatives exhibited significant activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. ijpcbs.com In one study, a series of 1,3,4-thiadiazole derivatives were tested against E. coli and Bacillus mycoides, with some compounds showing considerable inhibition zones. d-nb.inforesearchgate.net Another study reported that some 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones exhibited good activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. nih.gov

Antifungal Activity:

Thiadiazole derivatives have also emerged as promising antifungal agents. nih.govmjima.orgjaptronline.com Some compounds have shown high efficacy against pathogenic fungi, including Candida species and molds. nih.gov For example, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) was identified as a potent antifungal agent against various Candida species, with its mechanism suggested to involve the disruption of cell wall biogenesis. nih.gov Other studies have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives against fungi like Aspergillus fumigatus and Aspergillus niger. mjima.org The antifungal mechanism of some thiadiazole derivatives is thought to involve the inhibition of the fungal enzyme 14-α-sterol demethylase, which is crucial for ergosterol (B1671047) synthesis. researchgate.net

Table 1: Antifungal Activity of Selected Thiadiazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | Candida albicans | 16 μg/mL | |

| Compound X | Aspergillus niger | 8 μg/mL | |

| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue | Piricularia oryzae | EC50 = 0.12 μg/mL | mdpi.com |

| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue | Gibberella zeae | EC50 = 0.16 μg/mL | mdpi.com |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 to 96 μg/ml | nih.gov |

Antiviral Properties

The antiviral potential of thiadiazole derivatives has also been explored. acs.org Research has indicated that certain compounds containing the 1,2,3-thiadiazole ring exhibit antiviral activity, for instance against the tobacco mosaic virus (TMV). mdpi.com Some synthesized tetrazole-based 1,2,3-thiadiazoles have shown higher anti-TMV activity than the commercial antiviral agent ribavirin (B1680618) at the same concentration. mdpi.com

Anticancer Activity Research

The anticancer properties of thiadiazole derivatives are a significant area of investigation. acs.orgmdpi.com These compounds have demonstrated cytotoxicity against various cancer cell lines. nih.gov The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells.

For example, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one has been reported to exhibit cytotoxicity against the A549 lung cancer cell line with an IC50 value of 10.28 μM, potentially through the inhibition of ERK1/2 signaling. Furthermore, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been developed as selective GLS1 inhibitors, with one compound showing potent inhibition of GLS1 kinase and demonstrating antitumor activities in xenograft tumor models. nih.gov Other studies have synthesized and evaluated various 1,3,4-thiadiazole derivatives that have shown promising anticancer activity against cell lines such as breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2). mdpi.comnih.govamhsr.org

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | A549 (Lung) | 10.28 | Inhibition of ERK1/2 signaling | |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) derivatives | T47D (Breast) | 0.042 - 0.058 | Not specified | nih.gov |

| Compound 24y (a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog) | GLS1 kinase | 0.068 | Upregulation of ROS levels | nih.gov |

| Pyridine derivatives of 1,3,4-thiadiazole | HCT-116 (Colon) and Hep-G2 (Hepatocellular) | 2.03 - 37.56 | Not specified | mdpi.com |

Insecticidal and Plant Activator Properties

In addition to their medicinal applications, 1,2,3-thiadiazole derivatives have been investigated for their roles in agriculture as insecticides and plant activators. acs.org Certain thiadiazole compounds have been designed as insect growth regulator analogues. researchgate.net For instance, a series of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and evaluated for their toxicological and biological effects on the cotton leafworm, Spodoptera littoralis. researchgate.net

Furthermore, 1,2,3-thiadiazole derivatives have been developed as potential plant activators, which can induce systemic acquired resistance (SAR) in plants, enhancing their defense against pathogens. acs.org A study focused on synthesizing thiazole- and oxadiazole-containing thiadiazole derivatives as novel elicitors with high systemic acquired resistance. acs.org Another study developed a series of N-acyl-N-arylalanines containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment, which showed moderate antifungal activity and in vivo protective effects against Alternaria brassicicola. mdpi.com

Enzyme Inhibition Studies (e.g., Glutaminase (B10826351) 1, Hsp90)

Derivatives of the thiadiazole scaffold have been identified as promising inhibitors of key enzymes implicated in various diseases, including cancer. Notably, research has highlighted their potential to target Glutaminase 1 (GLS1) and Heat shock protein 90 (Hsp90).

Glutaminase 1 (GLS1) Inhibition:

While direct studies on this compound are limited, research on analogous structures provides significant insights. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been synthesized and evaluated as selective GLS1 inhibitors. nih.govresearchgate.net GLS1 is a critical enzyme in the metabolic reprogramming of cancer cells, which often exhibit an addiction to glutamine. One particularly potent derivative, compound 24y , demonstrated an IC₅₀ value of 68 nM against GLS1 and exhibited over 220-fold selectivity compared to GLS2. nih.govresearchgate.net This compound was shown to induce its effect through the mitochondrial GLS1 pathway, leading to an increase in reactive oxygen species (ROS) levels. nih.govresearchgate.net Furthermore, in vivo studies with compound 24y in xenograft tumor models of A549 (lung carcinoma) and HCT116 (colon carcinoma) cells showed tumor growth inhibitions of 40.9% and 42.0%, respectively, with oral administration. nih.govresearchgate.net

Heat shock protein 90 (Hsp90) Inhibition:

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Consequently, inhibiting Hsp90 is a key strategy in cancer therapy. Research has demonstrated that derivatives of 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole are effective Hsp90 inhibitors. lsmu.ltnih.gov A study focused on improving this scaffold led to the synthesis of a series of compounds with high affinity for the N-terminal domain of Hsp90. nih.gov Four of these compounds exhibited a dissociation constant (Kd) ranging from 0.6 to 0.8 nM. These compounds effectively halted the growth of various cancer cell lines, including A549 (lung adenocarcinoma), IGR39 (melanoma), and U87 (glioblastoma), with half-maximal effective concentrations (EC₅₀) as low as 0.35 µM. nih.gov

Another study detailed the synthesis of 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols as potential isoform-specific Hsp90 inhibitors. lmaleidykla.lt This research highlights the ongoing efforts to develop 1,2,3-thiadiazole-based compounds as targeted anticancer agents. For instance, 4-chloro-6-(5-(4-ethoxyphenyl)-1,2,3-thiadiazol-4-yl)benzene-1,3-diol has been reported as an inhibitor of the Hsp90 chaperone, showing binding affinity to both the full-length human Hsp90 protein and its N-terminal domain. nih.gov

Methodologies in Biological Activity Assessment

The evaluation of the biological activity of this compound derivatives and related compounds relies on a combination of computational and experimental techniques. These methodologies are crucial for understanding their mechanism of action and for guiding the design of more potent and selective inhibitors.

In silico Molecular Docking Simulations

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. This technique is instrumental in the early stages of drug discovery for screening virtual libraries of compounds and for elucidating the structural basis of inhibition.

For the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs targeting GLS1, molecular docking studies were performed to understand their binding mode within the allosteric site of the enzyme. researchgate.netresearchgate.net These simulations help to rationalize the observed inhibitory activities and guide further structural modifications to enhance potency.

Similarly, in the context of Hsp90 inhibition, molecular docking has been employed to study the interaction of 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives with the ATP-binding pocket in the N-terminal domain of Hsp90. researchgate.net The insights gained from these simulations are valuable for designing inhibitors with improved binding affinity and selectivity. The use of Schrödinger's Maestro molecular modeling package is a common platform for such in silico studies. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to assess the impact of these changes on its biological activity. This iterative process is essential for optimizing lead compounds into clinical candidates.

The development of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as GLS1 inhibitors was heavily reliant on SAR studies. nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers were able to identify the key structural features required for potent and selective inhibition. For example, the introduction of a hydrophilic skeleton and variations in the side chains were explored to enhance the compound's properties. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1-(1,2,3-thiadiazol-4-yl)ethan-1-ol, and how do reaction conditions influence regioselectivity?

The synthesis of thiadiazole-containing alcohols often employs iron-catalyzed hydration of alkynes or condensation reactions. For example, Markovnikov-selective hydration of 4-methylphenyl acetylene using Fe(II) phthalocyanine (FePC) in ethanol at room temperature yields secondary alcohols with 67.8% efficiency . Key parameters include catalyst loading (0.25 mol%), solvent polarity, and reaction time (6–24 hours). TLC and GC-MS are critical for monitoring progress. Variations in regioselectivity (Markovnikov vs. anti-Markovnikov) depend on catalyst choice and solvent effects, as demonstrated in analogous systems .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Combined spectroscopic methods are essential:

- ¹H NMR : Peaks at δ 4.75 (q, J = 6.45 Hz) and δ 1.44 (d, J = 6.3 Hz) confirm the ethanol moiety. Thiadiazole protons appear as distinct aromatic signals .

- GC-MS : Molecular ion peaks at m/z 142.02 (exact mass) validate the molecular formula C₅H₆N₂OS .

- X-ray crystallography : Resolves thiadiazole ring geometry and hydroxyl orientation, though crystallization may require derivatization due to the compound’s oil-like consistency .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

The compound is moderately stable in inert atmospheres but prone to oxidation due to the thiadiazole moiety. Solubility is low in water but high in polar aprotic solvents (e.g., DMSO, ethanol). Storage at −20°C under nitrogen is recommended for long-term stability. Degradation products include thiadiazole sulfoxides, identifiable via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry or heterocyclic functionalization?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal nucleophilic susceptibility at the thiadiazole N3 position due to electron-withdrawing effects. This predicts regioselective alkylation or acylation at this site. For click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives is feasible, yielding triazole-linked conjugates with >80% efficiency in silico .

Q. What strategies resolve contradictions in catalytic efficiency data for iron-mediated synthesis of this compound?

Discrepancies in FePC catalyst performance (e.g., yield variations from 50–70%) arise from oxygen sensitivity and ligand degradation. Controlled experiments under inert atmospheres (argon) improve reproducibility. Alternative catalysts like Fe₃O₄ nanoparticles (12 mg/1 mmol substrate) in ethanol at reflux show higher stability and recyclability (5 cycles, <5% yield loss) .

Q. How is this compound utilized in designing glutaminase-1 (GLS1) inhibitors for cancer therapeutics?

The ethanol-thiadiazole scaffold serves as a core structure for allosteric GLS1 inhibition. Structure-activity relationship (SAR) studies show that piperidin-4-yl substitutions (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs) enhance binding to the enzyme’s allosteric site (IC₅₀ = 0.8–2.3 μM). Pharmacokinetic optimization involves introducing hydrophobic tail groups to improve blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying trace impurities in synthesized this compound, and how are they mitigated?

Common impurities include unreacted acetylene precursors and oxidation byproducts. Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (ACN/H₂O gradient, 0.1% formic acid) achieves baseline separation. Limits of detection (LOD) <0.1% are attainable using charged aerosol detection (CAD), which outperforms UV for non-chromophoric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.